molecular formula C7H6N2 B1321226 5-Ethynylpyridin-3-amine CAS No. 667932-40-3

5-Ethynylpyridin-3-amine

Cat. No. B1321226
Key on ui cas rn: 667932-40-3
M. Wt: 118.14 g/mol
InChI Key: RABZADLCEONCJK-UHFFFAOYSA-N
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Patent
US08143293B2

Procedure details

5-Ethynylpyridin-3-amine (0.122 g, 1.03 mmol) and 10% Pd/C (0.11 g, 0.102 mmol) were suspended in MeOH (15 mL). This was hydrogenated (42 psi) in a Parr hydrogenation apparatus overnight. The reaction was filtered through Celite® and washed forward with MeOH. The filtrate was concentrated to afford 5-ethylpyridin-3-amine (0.070 g, 56% yield) as a light yellow oil. 1H NMR (400 MHz, DMSO-d6): δ 7.72 (d, J=2.4 Hz, 1H), 7.58 (d, J=1.6 Hz, 1H), 6.71 (t, J=2.0 Hz, 1H), 5.16 (s, 2H), 2.43 (q, J=7.2 Hz, 2H), 1.11 (t, J=7.6 Hz, 3H).
Quantity
0.122 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.11 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([NH2:9])[CH:6]=[N:7][CH:8]=1)#[CH:2]>CO.[Pd]>[CH2:1]([C:3]1[CH:4]=[C:5]([NH2:9])[CH:6]=[N:7][CH:8]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0.122 g
Type
reactant
Smiles
C(#C)C=1C=C(C=NC1)N
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.11 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in a Parr hydrogenation apparatus overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through Celite®
WASH
Type
WASH
Details
washed forward with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(C=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.07 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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